Cas no 2138032-09-2 (2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide)
![2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138032-09-2x500.png)
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide
- 2138032-09-2
- EN300-1169205
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- Inchi: 1S/C16H17N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-11-14-9-12-5-1-2-6-13(12)10-17-14/h1-8,14,17-18H,9-11H2
- InChI Key: NIXJTVBDSXNKOA-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1CC2C=CC=CC=2CN1)(=O)=O
Computed Properties
- Exact Mass: 347.09397721g/mol
- Monoisotopic Mass: 347.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 112Ų
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169205-5.0g |
2138032-09-2 | 5g |
$2110.0 | 2023-05-24 | |||
Enamine | EN300-1169205-0.1g |
2138032-09-2 | 0.1g |
$640.0 | 2023-05-24 | |||
Enamine | EN300-1169205-1.0g |
2138032-09-2 | 1g |
$728.0 | 2023-05-24 | |||
Enamine | EN300-1169205-10.0g |
2138032-09-2 | 10g |
$3131.0 | 2023-05-24 | |||
Enamine | EN300-1169205-0.25g |
2138032-09-2 | 0.25g |
$670.0 | 2023-05-24 | |||
Enamine | EN300-1169205-2.5g |
2138032-09-2 | 2.5g |
$1428.0 | 2023-05-24 | |||
Enamine | EN300-1169205-1000mg |
2138032-09-2 | 1000mg |
$770.0 | 2023-10-03 | |||
Enamine | EN300-1169205-0.5g |
2138032-09-2 | 0.5g |
$699.0 | 2023-05-24 | |||
Enamine | EN300-1169205-0.05g |
2138032-09-2 | 0.05g |
$612.0 | 2023-05-24 | |||
Enamine | EN300-1169205-2500mg |
2138032-09-2 | 2500mg |
$1509.0 | 2023-10-03 |
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. Book reviews
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide
Comprehensive Overview of 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 2138032-09-2)
The compound 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 2138032-09-2) is a sulfonamide derivative with a unique structural framework combining a nitrobenzene moiety and a tetrahydroisoquinoline scaffold. This molecular architecture has garnered significant interest in pharmaceutical and chemical research due to its potential applications in drug discovery and development. The presence of the sulfonamide group and the nitro functionality makes this compound a versatile intermediate for synthesizing more complex molecules.
In recent years, researchers have focused on sulfonamide-based compounds due to their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrahydroisoquinoline core, a privileged structure in medicinal chemistry, further enhances the compound's relevance. The integration of these features in 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide positions it as a promising candidate for exploring novel therapeutic agents. Its CAS No. 2138032-09-2 serves as a critical identifier for researchers and regulatory bodies.
The synthesis of 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine. This process highlights the importance of sulfonylation reactions in organic chemistry, a topic frequently searched by students and professionals alike. The compound's purity and yield are often optimized using advanced chromatographic techniques, reflecting the growing demand for high-purity intermediates in pharmaceutical manufacturing.
From a pharmacological perspective, the nitro group in 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide can undergo reduction to form amino derivatives, which are pivotal in prodrug design. This transformation aligns with the increasing interest in bioreducible prodrugs, a hot topic in drug delivery systems. Additionally, the tetrahydroisoquinoline moiety is known to interact with various biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes, making this compound a valuable tool for structure-activity relationship (SAR) studies.
Environmental and safety considerations are also critical when handling 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide. While not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. This aligns with the broader industry focus on green chemistry and sustainable synthesis, topics frequently explored in academic and industrial settings.
In summary, 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 2138032-09-2) represents a fascinating intersection of organic chemistry and medicinal research. Its structural features, synthetic accessibility, and potential applications make it a compound of enduring interest. As the scientific community continues to explore sulfonamide derivatives and tetrahydroisoquinoline-based compounds, this molecule will undoubtedly remain a subject of study and innovation.
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